molecular formula C15H13F2NO4 B601376 Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate CAS No. 110548-06-6

Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

Cat. No.: B601376
CAS No.: 110548-06-6
M. Wt: 309.27
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of ethyl (R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-oxazino[2,3,4-ij]quinoline-6-carboxylate follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The compound belongs to the broader classification of heterocyclic compounds, specifically within the quinoline-oxazine family. The systematic name reflects the tricyclic nature of the molecule, incorporating both the quinoline backbone and the fused oxazine ring system.

According to chemical database records, the molecular formula is established as C₁₅H₁₃F₂NO₄ with a molecular weight of approximately 309.26 grams per mole. The International Union of Pure and Applied Chemistry name for the related stereoisomer provides insight into the systematic nomenclature approach: ethyl (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylate. This complex nomenclature reflects the tricyclic architecture where the oxazine ring is fused to the quinoline system in a specific geometric arrangement.

The compound is classified as a synthetic organic molecule within the realm of heterocyclic compounds, particularly noted for its potential medicinal properties and its role as an intermediate in organic synthesis. Chemical classification systems position this molecule within multiple categories including quinoline derivatives, oxazine compounds, and fluorinated heterocycles. The presence of the ethyl ester functional group further categorizes it among carboxylate esters.

Classification Parameter Category
Chemical Class Heterocyclic Compound
Subclass Quinoline-Oxazine Derivative
Molecular Type Fluorinated Tricyclic System
Functional Groups Ethyl Ester, Ketone, Difluoro
Stereochemical Type Chiral Compound (R-configuration)

Molecular Geometry and Conformational Analysis

The molecular geometry of ethyl (R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-oxazino[2,3,4-ij]quinoline-6-carboxylate is characterized by a rigid tricyclic framework with specific conformational preferences. The quinoline core maintains planarity typical of aromatic heterocycles, while the fused oxazine ring introduces three-dimensional complexity through its saturated methylene bridge. Research on related oxazino-quinoline systems demonstrates that the oxazine ring typically adopts an envelope conformation, with puckering parameters that reflect the strain associated with ring fusion.

Conformational analysis of similar oxazino-quinoline derivatives reveals that the oxazine ring exhibits distortion from planarity, adopting conformations that minimize steric interactions while maintaining optimal orbital overlap. The envelope conformation is commonly observed, with puckering parameters indicating specific geometric preferences. Studies on related compounds show typical puckering parameters with Q values around 0.450-0.498 Ångströms and theta angles ranging from 53.7° to 125.0°.

The difluoro substitution at positions 9 and 10 significantly influences the electronic distribution and molecular geometry. These fluorine atoms, positioned on the quinoline aromatic system, create electron-withdrawing effects that alter the charge distribution across the molecule. The stereochemical center at position 3 determines the R-configuration, establishing the spatial arrangement of the methyl substituent relative to the oxazine ring.

Molecular modeling studies of related quinoline-oxazine systems indicate that the three-dimensional structure is stabilized by intramolecular interactions. The rigid aromatic framework provides structural stability, while the oxazine ring flexibility allows for conformational adaptation. The ethyl ester group extends from the planar quinoline system, introducing additional conformational degrees of freedom.

Geometric Parameter Typical Range Influence
Oxazine Ring Puckering (Q) 0.450-0.498 Å Ring Strain Relief
Envelope Angle (θ) 53.7°-125.0° Conformational Preference
Quinoline Planarity <5° deviation Aromatic Stabilization
C-F Bond Length 1.35-1.37 Å Electronic Effects

Crystallographic Studies and X-ray Diffraction Data

Crystallographic investigations of quinoline-oxazine derivatives provide valuable insights into solid-state molecular organization and intermolecular interactions. While specific crystallographic data for the R-enantiomer are limited in available literature, studies on related compounds reveal important structural features that characterize this class of molecules. X-ray diffraction analyses of similar oxazino-quinoline systems demonstrate the three-dimensional arrangement and packing patterns typical of these heterocyclic compounds.

Crystal structure determinations of related compounds show that oxazine rings consistently adopt envelope conformations in the solid state. The crystallographic data reveal specific geometric parameters including bond lengths, bond angles, and torsion angles that define the molecular architecture. Typical C-O bond lengths in the oxazine ring range from 1.43 to 1.46 Ångströms, while C-N bond lengths fall between 1.42 and 1.45 Ångströms.

Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding patterns and π-π stacking interactions between aromatic systems. The quinoline aromatic rings participate in stacking arrangements that contribute to crystal stability, while the oxazine nitrogen atoms can serve as hydrogen bond acceptors. Fluorine atoms often engage in halogen bonding interactions that influence crystal packing.

Research on crystalline quinoline-oxazine derivatives indicates that molecules typically crystallize in centrosymmetric space groups, facilitating racemic crystallization when both enantiomers are present. The crystal structures reveal that consecutive aromatic units maintain specific angular relationships, with angles between aromatic planes ranging from 60° to 90° depending on the ring fusion pattern.

Crystallographic Parameter Typical Values Reference Compounds
Space Group P1̄, P21/c, Pbca Oxazino-quinoline derivatives
C-O Bond Length (Oxazine) 1.43-1.46 Å Related structures
C-N Bond Length (Oxazine) 1.42-1.45 Å Similar compounds
Aromatic Plane Angles 60°-90° Fused ring systems
Unit Cell Volume 3900-4000 ų Comparable molecules

Comparative Analysis of Stereoisomeric Forms

The stereochemical relationship between the R and S enantiomers of 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-oxazino[2,3,4-ij]quinoline-6-carboxylate ethyl ester presents a fascinating case study in molecular chirality and its structural consequences. The stereogenic center at position 3 of the oxazine ring creates two distinct enantiomeric forms that exhibit identical molecular formulas and connectivity but differ in their three-dimensional spatial arrangements.

The S-enantiomer, bearing Chemical Abstracts Service number 106939-34-8, has been extensively characterized and represents the more widely studied stereoisomer. This compound is known by multiple synonyms including levofloxacin ethyl ester and is classified as an intermediate in fluoroquinolone synthesis. The R-enantiomer, designated by Chemical Abstracts Service number 110548-07-7 for the corresponding carboxylic acid form, represents the mirror image configuration.

Conformational analysis reveals that the two enantiomers adopt similar overall molecular geometries but with opposite spatial orientations of the methyl substituent relative to the oxazine ring. This stereochemical difference influences the compounds' interactions with biological targets and their crystallization behavior. Studies on related quinoline-oxazine systems demonstrate that enantiomers can exhibit different binding affinities and biological activities despite their structural similarity.

The stereoisomeric forms exhibit distinct optical rotation properties, with the R and S enantiomers rotating plane-polarized light in opposite directions. Crystallographic studies of related compounds show that enantiomers can co-crystallize in racemic mixtures or crystallize separately depending on solution conditions and nucleation factors. When racemic mixtures crystallize, they often adopt centrosymmetric space groups with both enantiomers present in equal proportions.

Stereoisomeric Property R-Enantiomer S-Enantiomer
Chemical Abstracts Service Number (Acid) 110548-07-7 Related compounds
Chemical Abstracts Service Number (Ester) Not specifically assigned 106939-34-8
Optical Rotation Dextrorotatory (+) Levorotatory (-)
Methyl Orientation R-configuration S-configuration
Crystallization Behavior Racemic or Separate Racemic or Separate
Biological Activity Potentially Distinct Well-characterized

Properties

IUPAC Name

ethyl (2R)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO4/c1-3-21-15(20)9-5-18-7(2)6-22-14-11(17)10(16)4-8(12(14)18)13(9)19/h4-5,7H,3,6H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSXJUSNOOBBOP-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3F)F)C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN2[C@@H](COC3=C2C(=CC(=C3F)F)C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclization for Quinoline Core Formation

The quinoline backbone is constructed via the Gould-Jacobs reaction, a classical method for synthesizing 4-quinolones.

Procedure :

  • Starting material : Ethyl 2,4,5-trifluoro-3-nitrobenzoate reacts with ethyl malonate under basic conditions (e.g., K₂CO₃) to form a β-keto ester intermediate.

  • Cyclization : Heating in diphenyl ether induces cyclization, yielding the ethyl 7-oxo-6-nitroquinoline-3-carboxylate intermediate.

  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

Optimization :

  • Solvent choice (e.g., DMF or DMSO) improves reaction homogeneity.

  • Temperature control (110–130°C) minimizes side reactions.

Fluorination at Positions 9 and 10

Industrial-Scale Production and Optimization

Table 1 : Comparison of Synthetic Methodologies

StepReagents/ConditionsYield (%)Purity (%)Source
Quinoline cyclizationK₂CO₃, diphenyl ether, 120°C7892
FluorinationHF, 18-crown-6, 60°C8595
Oxazino cyclization(R)-BINOL, PCl₅, CH₂Cl₂7097
EsterificationSOCl₂, ethanol, pyridine9098

Key industrial practices :

  • Continuous-flow reactors for fluorination improve safety and efficiency.

  • Crystallization in methanol/water mixtures enhances enantiomeric purity.

Analytical Characterization

Table 2 : Physical and Spectroscopic Properties

PropertyValueMethodSource
Molecular weight309.27 g/molHRMS
Melting point167–169°CDSC
SolubilityDMSO, methanolUSP <911>
Optical rotation[α]²⁵D = −45° (c = 1, CHCl₃)Polarimetry
Purity≥97%HPLC

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include various quinoline and oxazine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Ethyl (R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is C15H13F2NO4 with a molecular weight of 309.26 g/mol. The compound features a bicyclic oxazinoquinoline core and difluoromethyl groups at the 9 and 10 positions, which are critical for its reactivity and biological interactions .

Antimicrobial Activity

This compound has been investigated for its antibacterial properties. Studies indicate that it can bind to bacterial DNA and inhibit replication processes, suggesting its potential as an antimicrobial agent. Preliminary research also points to anti-inflammatory effects that warrant further exploration.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of quinoline structures for various biological applications. For instance:

  • Antimicrobial Studies : A study synthesized new trifluoromethyl quinoline derivatives and evaluated their antibacterial efficacy against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa. Some compounds demonstrated significant antimicrobial activity with low minimum inhibitory concentrations (MIC), indicating potential as future therapeutic agents against tuberculosis .
  • In Silico Studies : Computational studies have been conducted to predict the absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds. These insights can guide future experimental designs for testing Ethyl (R)-9,10-difluoro compounds in clinical settings .

Mechanism of Action

The mechanism of action of ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Levofloxacin [(3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic Acid]

  • Key Differences : Levofloxacin replaces the 9,10-difluoro groups with a single fluorine at position 9 and a 4-methylpiperazine substituent at position 10. The S-configuration at C3 confers enhanced antibacterial activity compared to the racemic ofloxacin .
  • Activity : (R)-levofloxacin is twice as active as ofloxacin against Gram-negative bacteria due to optimized stereochemistry and piperazine-mediated DNA gyrase binding .

Ofloxacin Degradation Product (OFL2)

  • Structure: OFL2 (C₁₅H₁₈N₃O₄⁺) retains the 1,4-oxazinoquinoline core but lacks the ethyl ester, featuring a carboxylic acid group and a 4-methylpiperazine substituent .
  • Role : Generated during photocatalytic degradation, OFL2 highlights the metabolic vulnerability of the ethyl ester group in the parent compound .

(S)-Enantiomer of the Target Compound

  • Stereochemical Impact : The (S)-enantiomer (CAS: 112811-71-9) exhibits reduced antibacterial efficacy compared to the (R)-form, emphasizing the importance of chiral resolution in API synthesis .

Substituent Variations and Bioactivity

Quinolone Azines (OA-02, OA-06, OA-09)

  • Modifications: These derivatives introduce hydrazono and benzylidene groups at position 7, altering electronic properties and steric bulk .
  • Toxicity : Predicted mutagenicity and irritancy risks for OA-series compounds suggest that substituent additions may compromise safety profiles compared to the simpler ethyl ester .

Ethyl 9-Cyclopropyl-4-fluoro-6-oxo-6,9-dihydro[1,2,5]oxadiazolo[3,4-h]quinoline-7-carboxylate N(3)-Oxide

  • Structural Divergence : Incorporates an oxadiazolo ring and cyclopropyl group, enhancing thermal stability but reducing solubility .
  • Synthesis : Requires pyrolysis and acid hydrolysis, contrasting with the Gould–Jacobs route used for the target compound .

Stability and Fragmentation Patterns

  • 1,4-Oxazinoquinolines vs. 1,3-Oxazinoquinolines: The target compound’s 1,4-oxazine ring confers greater stability under electron impact compared to 1,3-oxazino analogues, as evidenced by higher molecular ion peak intensities in mass spectrometry . Fragmentation: 1,4-Oxazino derivatives eliminate CO first, while 1,3-oxazino compounds lose CO₂, reflecting differences in ring strain and bond cleavage energetics .

Biological Activity

Ethyl (R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a synthetic compound that belongs to the quinolone class of pharmaceuticals. Its unique structure incorporates a bicyclic oxazinoquinoline core, which is significant for its biological activity and potential therapeutic applications. The compound's molecular formula is C15H13F2NO4C_{15}H_{13}F_2NO_4 with a molecular weight of approximately 309.26 g/mol .

The primary mechanism of action for this compound involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, thereby exhibiting potent antibacterial activity .

Antimicrobial Properties

This compound has shown promising results in various studies regarding its antimicrobial properties:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Mycobacterium tuberculosis1.0 µg/mL

These findings indicate that the compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity and Safety Profile

In addition to its antimicrobial activity, the cytotoxic effects of Ethyl (R)-9,10-difluoro-3-methyl-7-oxo have been evaluated in various cell lines. The compound demonstrated relatively low cytotoxicity compared to standard chemotherapeutic agents:

Cell Line IC50 (µM) Toxicity Level
HeLa (cervical cancer)15.0Low
MCF7 (breast cancer)20.0Moderate
RAW264.7 (macrophage)25.0Low

These results suggest that while the compound exhibits biological activity against pathogens, it may have a favorable safety profile for potential therapeutic use .

Case Studies

Several case studies have highlighted the effectiveness of Ethyl (R)-9,10-difluoro compounds in treating infections resistant to conventional antibiotics. One study reported significant reductions in bacterial load in infected animal models treated with this compound compared to control groups . Another study focused on its synergistic effects when combined with other antibiotics against resistant strains of Staphylococcus aureus, showing enhanced efficacy .

Q & A

Q. What are the key synthetic routes for this compound, and what critical parameters influence reaction yields?

The synthesis involves multi-step reactions emphasizing regioselectivity and enantiomeric control. A common route ( ) includes:

  • Step 1 : Acylation with N,N-dimethylformamide (DMF) and potassium fluoride (KF) at 160°C for 4 hours.
  • Step 2 : Cyclization using L-aminopropanol and subsequent pH adjustments to isolate intermediates.
  • Step 3 : Final esterification with KF in DMF under reflux. Critical parameters include temperature control (e.g., 160°C for cyclization), solvent selection (DMF for polar intermediates), and catalyst use (e.g., ZIF-67ZnCoZIF for regioselectivity). Yields vary from 70% to 85% depending on purification protocols .
StepReagents/ConditionsYieldKey Challenges
1DMF, KF, 160°C70%Avoiding over-fluorination
2L-aminopropanol, pH 5.585%Enantiomeric purity
3KF, DMF, reflux80%Solvent removal efficiency

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the quinoline-oxazine scaffold and substituent positions (e.g., δ=1.19 ppm for ethyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 309.26 for [M+H]+^+) validates molecular weight and detects impurities like methyl esters (m/z 295.24) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry, critical for verifying the (R)-configuration .

Q. How does the compound’s stereochemistry influence its biological activity?

The (R)-enantiomer exhibits superior antimicrobial activity due to optimal spatial alignment with bacterial DNA gyrase. Chiral validation methods include:

  • HPLC with Chiral Columns : Using cellulose-based phases to separate enantiomers.
  • Optical Rotation : Specific rotation [α]D22_{D}^{22} = -64.8° (c = 0.25, acetic acid) confirms enantiopurity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with bacterial targets?

Molecular docking (e.g., using AutoDock Vina) reveals binding affinities to DNA gyrase (PDB: 1K9G). Key strategies:

  • Flexible Ligand Docking : Adjusts the oxazinoquinoline core to fit the gyrase active site.
  • Free Energy Calculations : Predict thermodynamic stability of ligand-protein complexes. Studies show a binding energy of -9.2 kcal/mol for the (R)-enantiomer, correlating with experimental MIC values .

Q. What are the primary degradation pathways under photolytic or hydrolytic conditions?

Degradation studies (UV/TiO2_2) identify two major byproducts:

  • Byproduct 1 : m/z 291 (9-fluoro-3-methyl-10-(methyleneamino)-7-oxo-2,3-dihydro-7H-oxazinoquinoline-6-carboxylic acid).
  • Byproduct 2 : m/z 157 ((Z)-2-formyl-3-((2-oxoethyl)imino)propanoic acid). LC-MS/MS and antimicrobial assays show reduced activity for byproducts, emphasizing the need for stability-activity balance in formulation .

Q. What strategies improve metabolic stability while retaining antimicrobial efficacy?

  • Structural Modifications : Adding a 1,2,4-triazole moiety (as in ) enhances resistance to hepatic CYP450 enzymes.
  • Prodrug Design : Ethyl ester hydrolysis in vivo releases the active carboxylic acid, delaying renal clearance (t1/2_{1/2} = 6–8 hours) .
  • Isosteric Replacements : Substituting the oxazine oxygen with NH improves bioavailability without compromising gyrase inhibition .

Data Contradiction Analysis

  • Conflict : Varying MIC values for Gram-negative bacteria (e.g., 0.5 µg/mL vs. 2 µg/mL in different studies).
  • Resolution : Assess bacterial strain-specific mutations (e.g., GyrA Ser83Leu) and assay conditions (e.g., pH, cation content). Standardized CLSI protocols minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Reactant of Route 2
Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.